

Spectroscopic data for "Methyl 3-nonenoate" (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Methyl 3-nonenoate

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Spectroscopic Analysis of Methyl 3-nonenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3-nonenoate** (CAS Registry Number: 13481-87-3), a monounsaturated fatty acid methyl ester. [1][2] The information presented herein is intended to support researchers and professionals in the fields of chemistry, life sciences, and drug development in the identification, characterization, and utilization of this compound.

Methyl 3-nonenoate, with the molecular formula $C_{10}H_{18}O_2$, has a molecular weight of 170.25 g/mol. [1] It is a clear, colorless liquid at room temperature and is insoluble in water. [1] This compound is found naturally in guava and is used as a flavoring and fragrance agent. [2]

Spectroscopic Data

The following sections present a summary of the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Methyl 3-nonenoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted 1H NMR and typical ^{13}C NMR chemical shifts for **Methyl 3-**

nonenoate are presented below.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Methyl 3-nonenoate**[\[3\]](#)

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~5.4	m	2H	-CH=CH-
3.65	s	3H	-OCH ₃
3.1	d	2H	-CH ₂ -C=
~2.0	m	2H	=CH-CH ₂ -
~1.3	m	6H	-(CH ₂) ₃ -
~0.9	t	3H	-CH ₃

Note: Data is predicted and recorded in CDCl₃. "m" denotes multiplet, "s" denotes singlet, "d" denotes doublet, and "t" denotes triplet.[\[3\]](#)

Table 2: Typical ^{13}C NMR Spectroscopic Data for Unsaturated Methyl Esters

Chemical Shift (δ) (ppm)	Assignment
~174	C=O (Ester)
~120-135	-CH=CH-
~51	-OCH ₃
~20-40	Allylic and Aliphatic -CH ₂ -
~14	Terminal -CH ₃

Note: These are typical chemical shift ranges for unsaturated fatty acid methyl esters and may vary slightly for **Methyl 3-nonenoate**.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for **Methyl 3-nonenoate** are summarized in the table below.

Table 3: Predicted Infrared (IR) Spectroscopic Data for **Methyl 3-nonenoate**^[3]

Wavenumber (cm ⁻¹)	Functional Group
~3000-2850	C-H stretch (alkane)
~1740	C=O stretch (ester)
~1650	C=C stretch (alkene)
~1450-1350	C-H bend (alkane)
~1250-1000	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. The gas chromatography-mass spectrometry (GC-MS) data for **Methyl 3-nonenoate** is presented below.

Table 4: Mass Spectrometry (GC-MS) Data for **Methyl 3-nonenoate**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Possible Fragment
170	~10	$[M]^+$ (Molecular Ion)
139	~20	$[M - OCH_3]^+$
113	~15	$[M - C_4H_9]^+$
99	~30	$[C_6H_{11}O]^+$
87	~100	$[CH_3OC(O)CH_2CH]^+$
74	~80	$[CH_3OC(O)H]^+$ (McLafferty rearrangement)
55	~75	$[C_4H_7]^+$
41	~60	$[C_3H_5]^+$

Note: Data obtained from SpectraBase, Compound ID: AMvzPFCtfzf.

Experimental Protocols

The following are general experimental protocols for obtaining NMR, IR, and GC-MS spectra for a liquid sample like **Methyl 3-nonenoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. 1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 3-nonenoate** in about 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a clean, dry NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.

- Acquire the ^1H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
- Data Processing:
 - Apply Fourier transformation to the free induction decay (FID).
 - Phase the resulting spectrum.
 - Reference the spectrum using the residual solvent peak (e.g., CHCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
 - Integrate the signals to determine the relative number of protons for each resonance.

2.1.2. ^{13}C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg of **Methyl 3-nonenoate** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Instrumentation: Use a standard NMR spectrometer with a carbon probe.
- Data Acquisition:
 - Acquire the ^{13}C NMR spectrum using a standard proton-decoupled pulse sequence.
 - A larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the FID.
 - Phase the resulting spectrum.
 - Reference the spectrum using the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: For a neat liquid sample like **Methyl 3-nonenoate**, place one to two drops of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean, empty salt plates.
 - Place the sample "sandwich" in the spectrometer's sample holder.
 - Acquire the IR spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
- Data Processing:
 - Identify and label the major absorption bands in the spectrum.

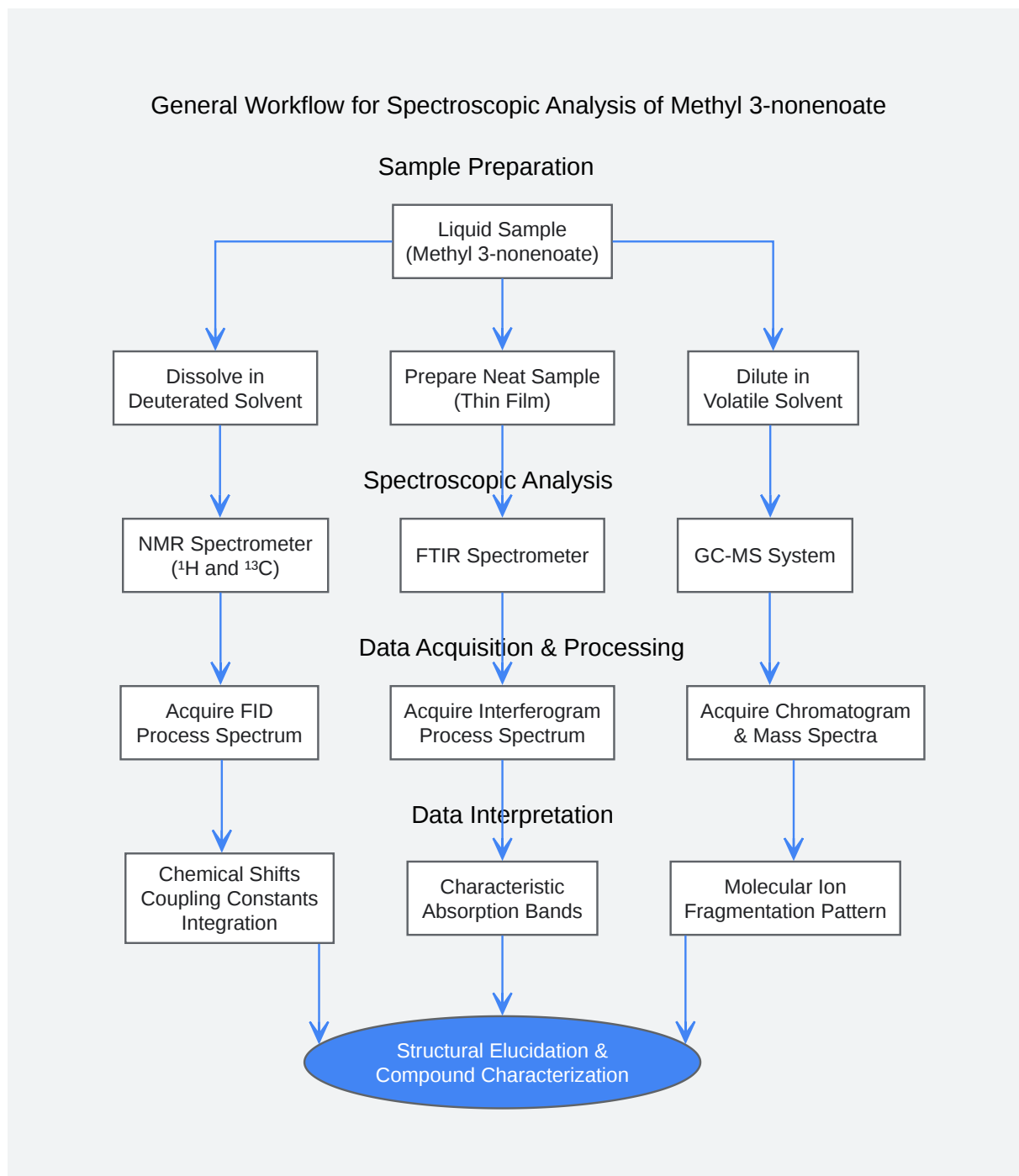
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute a small amount of **Methyl 3-nonenoate** in a volatile organic solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 100-1000 ppm.
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
- GC Conditions:
 - Injector: Split/splitless injector, typically at 250 °C.
 - Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms, HP-5ms).
 - Oven Program: A temperature ramp is typically used, for example, starting at 50 °C, holding for 1 minute, then ramping to 250 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 400.
- Data Analysis:
 - Identify the peak corresponding to **Methyl 3-nonenoate** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
 - Compare the obtained mass spectrum with a library database for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound such as **Methyl 3-nonenoate**.



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Caption: Workflow for Spectroscopic Analysis.

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References

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- 2. Methyl 3-nonenoate | The Fragrance Conservatory [fragranceconservatory.com]
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